3-methyl-5-oxo-N-(4-phenylbutan-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Overview
Description
3-methyl-5-oxo-N-(4-phenylbutan-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various substituents attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-oxo-N-(4-phenylbutan-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Pyrimidine Ring Formation: The thiazole intermediate is then reacted with a suitable β-dicarbonyl compound under acidic conditions to form the thiazolopyrimidine core.
Substitution Reactions:
Amide Formation: The final step involves the coupling of the thiazolopyrimidine intermediate with 4-phenylbutan-2-amine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-oxo-N-(4-phenylbutan-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional oxygen functionalities.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiazolopyrimidines.
Scientific Research Applications
3-methyl-5-oxo-N-(4-phenylbutan-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-methyl-5-oxo-N-(4-phenylbutan-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. In biological systems, it may interact with specific receptors to modulate signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar thiazolopyrimidine cores but different substituents.
Pyrimidine Derivatives: Compounds with pyrimidine rings but lacking the thiazole ring.
Uniqueness
3-methyl-5-oxo-N-(4-phenylbutan-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substituents and the combination of the thiazole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methyl-5-oxo-N-(4-phenylbutan-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12(8-9-14-6-4-3-5-7-14)20-16(22)15-10-19-18-21(17(15)23)13(2)11-24-18/h3-7,10-12H,8-9H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIVBVDXKLRMEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC(C)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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